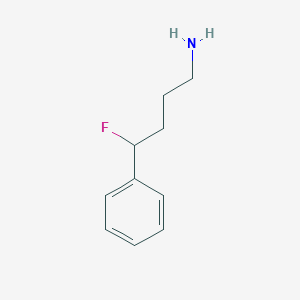![molecular formula C28H22N2O4 B13124587 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione CAS No. 6636-38-0](/img/structure/B13124587.png)
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two hydroxy groups and two 4-methylphenylamino groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The 4-methylphenylamino groups are introduced through nucleophilic substitution reactions, where 4-methylaniline reacts with the hydroxylated anthracene-9,10-dione under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include:
Oxidation: Oxidizing anthracene to anthracene-9,10-dione using air or oxygen in the presence of a catalyst.
Hydroxylation: Introducing hydroxy groups using hydrogen peroxide or other suitable oxidants.
Amination: Reacting the hydroxylated intermediate with 4-methylaniline under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
Scientific Research Applications
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound with similar structural features but lacks the hydroxy and amino groups.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different structural features.
Uniqueness
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6636-38-0 |
|---|---|
Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,2-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-20-12-13-21(30-18-9-5-16(2)6-10-18)25-24(20)26(32)19-11-14-22(31)27(33)23(19)28(25)34/h3-14,29-31,33H,1-2H3 |
InChI Key |
SYLQIUPVHTXOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC(=C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


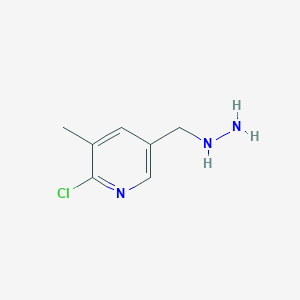
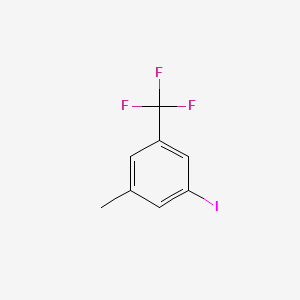
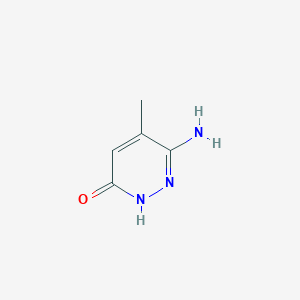
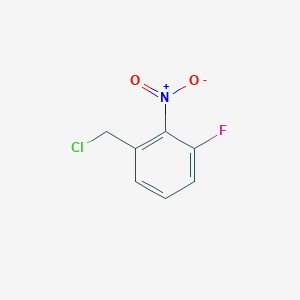
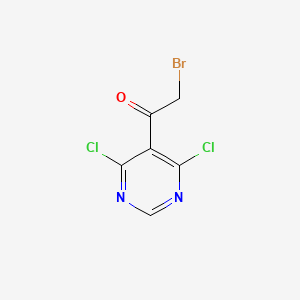

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
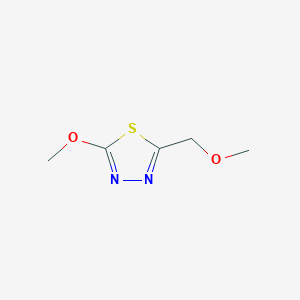
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
